3-chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClF3N2O3/c18-14-9-11(10-22-15(14)26-13-3-7-25-8-4-13)16(24)23-5-1-12(2-6-23)17(19,20)21/h9-10,12-13H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEALFFVURJJFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-2-(oxan-4-yloxy)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine is a complex heterocyclic compound with potential applications in medicinal chemistry. Its unique structure suggests diverse biological activities, making it a candidate for further investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom, an oxan-4-yloxy group, and a piperidine carbonyl moiety. This structural diversity is expected to influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyridine have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for specific enzymes. Notably, studies have shown that related compounds can inhibit murine double minute 2 (MDM2), a protein that regulates the p53 tumor suppressor. This inhibition is critical in cancer therapy as it can reactivate p53 in tumor cells .
Table 1 summarizes the IC50 values for related compounds tested against MDM2:
| Compound ID | IC50 (μM) | Activity Description |
|---|---|---|
| Compound 32 | 0.22 | Strong antiproliferative |
| Compound 33 | 0.15 | Very strong activity |
| Compound 38 | 0.24 | Moderate activity |
Case Studies
- MDM2 Inhibition : In a study evaluating the pharmacodynamics of pyridine derivatives, compound 33 was administered at 100 mg/kg in xenograft models, showing significant upregulation of p53 and its downstream targets .
- Antitumor Activity : Another study demonstrated that compounds structurally similar to this compound effectively inhibited tumor growth in mouse models, highlighting their potential as therapeutic agents against cancers driven by MDM2 overexpression .
The biological activity of this compound is likely mediated through its interaction with target proteins involved in cell signaling pathways. The oxan-4-yloxy group may enhance binding affinity to these targets, facilitating more effective inhibition of enzymatic activity or receptor interaction.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridine Ring : Starting from 5-chloropyridine derivatives.
- Oxan Group Introduction : Utilizing tetrahydropyran to form the oxan-4-yloxy moiety.
- Piperidine Carbonyl Addition : Incorporating the trifluoromethyl piperidine group through acylation reactions.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
- Compound 7a (): Structure: 3-Chloro-2-(difluoromethoxy-phenylsulfonyl)-5-(trifluoromethyl)pyridine. Key Differences: Replaces the oxan-4-yloxy group with a sulfonyl-linked difluoromethoxy-phenyl moiety.
Piperidine/Pyrrolidine Derivatives
- Compound 18c (): Structure: 2-(4-(2,6-Difluorophenoxy)-3-isopropoxy-pyrazol-1-yl)-5-(trifluoromethyl)pyridine. Key Differences: Incorporates a pyrazole-isopropoxy group instead of the piperidine-carbonyl. Impact: The pyrazole ring may enhance π-π stacking interactions in biological targets .
Physical and Spectroscopic Properties
*Calculated based on molecular formulas.
Insights : Melting points correlate with molecular symmetry and intermolecular forces. The target compound’s oxan-4-yloxy group may lower its melting point compared to nitro-substituted analogues (e.g., 7e) due to reduced crystallinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
